molecular formula C10H8F2O2 B13320758 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal

Cat. No.: B13320758
M. Wt: 198.17 g/mol
InChI Key: SAXWNCSOWVKDPF-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal is an organic compound characterized by the presence of difluoromethyl and oxopropanal functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal typically involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method involves the use of a Grignard reagent, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and specificity, while the oxopropanal group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-methylphenyl)methanamine: This compound shares the difluoromethyl group but differs in its functional groups and overall structure.

    (2,5-Difluoro-4-methylphenyl)[3-(trifluoromethyl)phenyl]methanol: Another similar compound with a trifluoromethyl group and a different functional group arrangement.

Uniqueness

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

3-(2,5-difluoro-4-methylphenyl)-3-oxopropanal

InChI

InChI=1S/C10H8F2O2/c1-6-4-9(12)7(5-8(6)11)10(14)2-3-13/h3-5H,2H2,1H3

InChI Key

SAXWNCSOWVKDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)CC=O)F

Origin of Product

United States

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